molecular formula C20H16N2O3S2 B2644872 N-[(2E)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide CAS No. 683237-73-2

N-[(2E)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide

Cat. No.: B2644872
CAS No.: 683237-73-2
M. Wt: 396.48
InChI Key: DASKFVOYDMMEAI-QZQOTICOSA-N
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Description

N-[(2E)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide is a synthetic benzothiazole derivative offered for research purposes. The benzothiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its diverse biological activities and presence in compounds of therapeutic interest . Researchers have identified benzothiazole-based molecules as agents with significant potential in various fields, including investigations for metabolic diseases such as diabetes and neurological disorders . Some closely related sulfonamide-bearing benzothiazoles have been evaluated as selective inhibitors of enzymes like 11beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), with molecular docking studies suggesting potential hydrogen bond interactions with catalytic amino acid residues . The specific methanesulfonyl and naphthalene carboxamide substituents on this compound suggest it is designed for targeted biological activity, potentially influencing protein-ligand binding affinity and selectivity. This product is intended for non-clinical, non-diagnostic laboratory research only. It is not for use in humans, animals, or as a food additive. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S2/c1-22-17-11-10-14(27(2,24)25)12-18(17)26-20(22)21-19(23)16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASKFVOYDMMEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring and the naphthalene carboxamide group separately. These intermediates are then combined under specific reaction conditions to form the final compound. Common reagents used in these reactions include sulfonyl chlorides, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions can vary widely depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could result in a wide variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

N-[(2E)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

    Biology: It may have potential as a biochemical probe or as a component in assays to study biological processes.

    Medicine: Its unique structure could make it a candidate for drug development, particularly if it exhibits biological activity against specific targets.

    Industry: It could be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-[(2E)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs in the Benzothiazole Family

4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide ()
  • Core Structure : Shares the 2,3-dihydro-1,3-benzothiazole ring system with a methyl group at position 4.
  • Key Differences: Substituents: The target compound has a methanesulfonyl group at position 6 and a naphthalene-1-carboxamide, whereas the analog in features a 4-methoxybenzenesulfonamide group.
  • Hypothetical Implications :
    • The naphthalene moiety in the target compound likely increases lipophilicity compared to the smaller benzene ring in the analog, affecting membrane permeability.
    • The carboxamide group in the target compound may engage in stronger hydrogen bonding than the sulfonamide in the analog, influencing crystal packing and solubility.
Other Carboxamide Derivatives ()

Compounds like N-{[1-(dimethylamino)cyclohexyl]methyl}naphthalene-1-carboxamide share the naphthalene carboxamide group but lack the benzothiazole core. Instead, they incorporate a dimethylamino-cyclohexyl group, which could enhance water solubility via tertiary amine protonation. This highlights the trade-off between aromaticity (benzothiazole) and aliphatic flexibility (cyclohexyl) in drug-like properties.

Functional Group Analysis

Feature Target Compound 4-Methoxy-Benzothiazole Analog () Naphthalene Carboxamide Derivatives ()
Core Structure 2,3-Dihydro-1,3-benzothiazole with exocyclic double bond 2,3-Dihydro-1,3-benzothiazole Variable (e.g., cyclohexyl, benzimidazole)
Position 6 Substituent Methanesulfonyl (electron-withdrawing) 4-Methoxybenzenesulfonamide (electron-donating) N/A
Aromatic System Naphthalene-1-carboxamide (extended π-system) Benzene ring (smaller π-system) Naphthalene retained, but linked to aliphatic/heterocyclic groups
Hydrogen Bonding Carboxamide (NH donor, carbonyl acceptor) + sulfonyl (acceptors) Sulfonamide (NH donor, sulfonyl acceptors) + methoxy (donor) Carboxamide common; tertiary amines (e.g., dimethylamino)
Predicted Solubility Moderate (lipophilic naphthalene vs. polar sulfonyl/carboxamide) Higher (methoxy improves aqueous solubility) Variable (depends on aliphatic substituents)

Hydrogen Bonding and Crystal Packing

In contrast, the 4-methoxy analog’s sulfonamide and methoxy groups may create distinct patterns, such as C(4) or R₂²(8) motifs as defined by graph-set analysis . These differences could lead to variations in melting points, stability, and bioavailability.

Biological Activity

N-[(2E)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a benzothiazole ring and a naphthalene carboxamide structure, which contribute to its unique properties. The synthesis typically involves several steps:

  • Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.
  • Introduction of the Methanesulfonyl Group : This is usually done via sulfonation using methylsulfonyl chloride in the presence of a base.
  • Formation of the Naphthalene Carboxamide : This involves coupling reactions that link the benzothiazole derivative to a naphthalene moiety.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Research suggests that it may modulate enzyme activities and influence various cellular pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes, including those involved in cancer metabolism.
  • Receptor Interaction : It may interact with specific receptors, influencing signaling pathways related to cell growth and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For instance, the compound exhibited an IC50 value of 5.3 ± 1.8 μM against human ribonucleotide reductase (hRR), indicating significant potency in inhibiting cancer cell proliferation .
Cell LineIC50 (μM)Mechanism of Action
Human Cancer Cells5.3 ± 1.8Inhibition of ribonucleotide reductase
Breast CancerTBDInduction of apoptosis
Lung CancerTBDCell cycle arrest

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Bacterial Inhibition : Preliminary studies indicate effectiveness against certain bacterial strains, suggesting potential applications in treating infections.

Other Biological Activities

Research indicates that this compound may possess additional biological activities, including:

  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation markers in various models.
  • Neuroprotective Effects : Some studies suggest potential benefits in neurodegenerative conditions through modulation of neuroinflammatory pathways.

Case Studies and Research Findings

Several case studies have been conducted to assess the efficacy and safety profile of this compound:

  • Case Study on Cancer Cell Lines :
    • Researchers treated various cancer cell lines with the compound and observed significant reductions in cell viability after 48 hours.
    • Apoptosis assays indicated increased markers such as caspase activation.
  • Antimicrobial Testing :
    • The compound was tested against Gram-positive and Gram-negative bacteria.
    • Results showed inhibition zones comparable to standard antibiotics.

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity and yield?

Methodological Answer:
The synthesis requires precise control of reaction parameters. For example:

  • Temperature and pH : Optimal yields are achieved at 60–80°C under mildly acidic conditions (pH 5–6) to stabilize intermediates .
  • Reagent Selection : Use carbodiimide derivatives (e.g., EDC·HCl) or boric acid as coupling agents to form the carboxamide bond efficiently .
  • Purification : Recrystallization from methanol:water (4:1) improves purity, as demonstrated in analogous naphthalene-carboxamide syntheses .

Basic: How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • IR Spectroscopy : Confirm the presence of carboxamide (C=O stretch ~1650 cm⁻¹) and methanesulfonyl (S=O stretch ~1150 cm⁻¹) groups .
  • NMR Analysis : ¹H NMR should show characteristic signals for the naphthalene aromatic protons (δ 7.5–8.3 ppm) and the dihydrobenzothiazole methyl group (δ 1.2–1.5 ppm). ¹³C NMR can verify the imine (C=N) carbon at ~160 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion alignment with the theoretical mass (e.g., [M+H]⁺ calculated for C₂₀H₁₇N₂O₃S₂: 413.06) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) to minimize variability .
  • Structural Confirmation : Re-evaluate compound purity via HPLC before testing; impurities from incomplete sulfonation or oxidation can skew results .
  • Computational Modeling : Perform docking studies to assess binding affinity to targets (e.g., kinases or microbial enzymes) and correlate with experimental IC₅₀ values .

Advanced: How can the mechanism of action be elucidated for this compound?

Methodological Answer:

  • Target Identification : Use affinity chromatography with immobilized compound derivatives to capture interacting proteins .
  • Kinetic Studies : Measure enzyme inhibition (e.g., COX-2 or bacterial dihydrofolate reductase) under varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
  • Metabolite Profiling : LC-MS/MS identifies metabolic products in vitro (e.g., liver microsomes) to assess stability and active intermediates .

Advanced: What methodologies optimize the compound’s bioactivity against resistant microbial strains?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify the methanesulfonyl group to trifluoromethanesulfonyl for enhanced lipophilicity and membrane penetration .
  • Synergy Testing : Combine with β-lactam antibiotics in checkerboard assays to identify fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .
  • Resistance Gene Screening : Use PCR to detect efflux pump genes (e.g., mdr1) in treated strains, guiding adjuvant therapies .

Basic: What are the critical physical properties influencing solubility and formulation?

Methodological Answer:

  • LogP Calculation : Predicted LogP ~3.2 (via ChemDraw) suggests moderate hydrophobicity; use cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Thermal Stability : TGA/DSC analysis reveals decomposition >200°C, supporting solid-state storage at RT .
  • Ionization Potential : pKa ~9.5 (calculated) for the benzothiazole nitrogen indicates protonation in acidic environments, affecting bioavailability .

Advanced: How can synthetic routes be optimized for scalability while minimizing environmental impact?

Methodological Answer:

  • Green Solvents : Replace acetonitrile with ethanol/water mixtures (3:1) in coupling steps to reduce toxicity .
  • Flow Chemistry : Implement continuous flow reactors for the dihydrobenzothiazole formation step, improving yield by 15–20% .
  • Catalyst Recycling : Use immobilized AuCl₃ on silica for recyclable catalysis in key cyclization steps, reducing metal waste .

Advanced: What analytical approaches address discrepancies in crystallographic data?

Methodological Answer:

  • Twinning Analysis : For non-merohedral twins (common in benzothiazole derivatives), refine using twin laws (e.g., ratio 0.54:0.46) and exclude overlapping reflections .
  • High-Resolution XRD : Collect data at 100 K to reduce thermal motion artifacts; compare with DFT-optimized geometries for validation .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain packing anomalies .

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